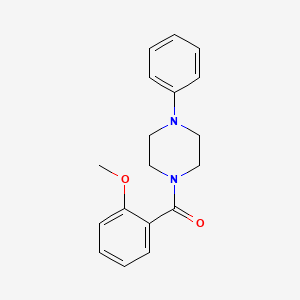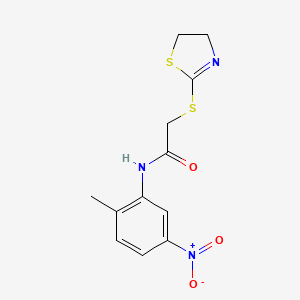
N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide, also known as CMA, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a white crystalline powder that belongs to the class of sulfonamide compounds.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide acts on the voltage-gated sodium channels in the nervous system. It is thought to block the sodium channels, which reduces the excitability of the neurons, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has also been shown to decrease the levels of prostaglandins, which are involved in the inflammatory response. Additionally, N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in research. However, N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research of N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide. One potential direction is to study its potential use in the treatment of epilepsy. N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have anticonvulsant properties, and further research could lead to the development of new antiepileptic drugs. Another potential direction is to study its potential use in the treatment of neuropathic pain. N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have analgesic properties, and further research could lead to the development of new pain medications. Additionally, further research could be done to understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide and its potential interactions with other compounds.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide involves the reaction of 3-chloro-2-methylphenylamine with phenylsulfonyl chloride in the presence of a base. The reaction yields N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide as a white crystalline solid. The synthesis method has been optimized to increase the yield and purity of N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been extensively researched for its potential therapeutic applications. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide has been studied for its potential use in the treatment of epilepsy, neuropathic pain, and inflammation.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-11-13(16)8-5-9-14(11)17-15(18)10-21(19,20)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXDJTBGTZXIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201819 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(phenylsulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)

